molecular formula C10H12BrClO B1335925 (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene CAS No. 54307-67-4

(((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene

Cat. No. B1335925
CAS RN: 54307-67-4
M. Wt: 263.56 g/mol
InChI Key: BKTNVCYQDKDAQE-UHFFFAOYSA-N
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Description

(((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene is an organic compound with the molecular formula C10H12BrClO . It is used in the field of chemistry as a building block .


Synthesis Analysis

The synthesis of this compound involves multi-step reactions . One method involves the use of sodium ethoxide and ethanol, followed by the use of potassium hydroxide in aqueous ethanol, and finally heating with sulfuric acid and dichloromethane .


Molecular Structure Analysis

The molecular structure of (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene consists of a benzene ring with a methoxy group and a 1-bromo-3-chloropropane group attached to it .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene include the reaction of sodium ethoxide with ethanol, followed by a reaction with potassium hydroxide in aqueous ethanol, and finally a reaction with sulfuric acid and dichloromethane .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 263.56 . Other physical and chemical properties such as boiling point and linear structure formula are not specified in the available resources .

Scientific Research Applications

Chiral Building Block for Pharmaceutical Compounds

This compound serves as a novel chiral building block for synthesizing pharmaceutically important compounds. The ability to separate racemic mixtures into their enantiomers is crucial in drug development, as different enantiomers can have different biological activities. The compound has been used in high-performance liquid chromatography (HPLC) methods to develop separation techniques for these purposes .

Enantioselective Synthesis

The compound is involved in the enantioselective synthesis process, which is essential for producing compounds with the desired chirality. This is particularly important in the synthesis of pharmaceuticals, where the chirality can significantly influence the drug’s effectiveness and safety .

Molecular Biology Applications

In molecular biology, derivatives of this compound are used for the isolation of high-quality RNA from various biological samples. It acts as a phase separation reagent that does not adversely affect the quality or quantity of the isolated RNA, which is critical for subsequent genetic analysis .

Analytical Chemistry

The compound is utilized in analytical chemistry to validate HPLC methods for the resolution of derivatives of 1-bromo-3-chloro-2-propanol. This includes monitoring the progress of lipase-catalyzed enantioselective reactions, which are important for understanding and optimizing biocatalytic processes .

Safety and Hazards

The safety and hazards associated with (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene are not specified in the available resources .

properties

IUPAC Name

(1-bromo-3-chloropropan-2-yl)oxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClO/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTNVCYQDKDAQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(CCl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392758
Record name {[(1-Bromo-3-chloropropan-2-yl)oxy]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene

CAS RN

54307-67-4
Record name {[(1-Bromo-3-chloropropan-2-yl)oxy]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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